5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated molecule.
Scientific Research Applications
5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Its unique structure could make it a candidate for drug development or as a therapeutic agent.
Industry: It can be used in the production of materials with specific properties or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to its observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone: This compound is an intermediate used in the synthesis of other complex molecules.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: An important intermediate for the synthesis of cholinergic drugs.
Uniqueness
5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C20H16BrClN2O5 |
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Molecular Weight |
479.7 g/mol |
IUPAC Name |
5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16BrClN2O5/c1-2-28-16-9-11(7-13-18(25)23-20(27)24-19(13)26)8-14(21)17(16)29-10-12-5-3-4-6-15(12)22/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
TWDKVSRYXFNCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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